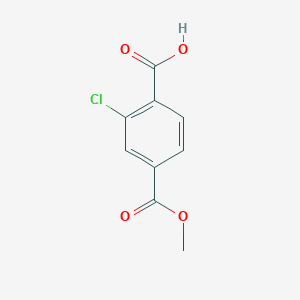

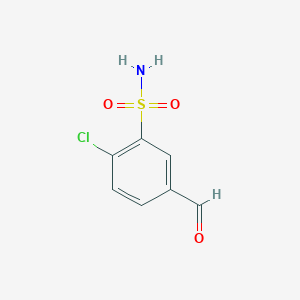

2-Chloro-5-formylbenzenesulfonamide

Overview

Description

2-Chloro-5-formylbenzenesulfonamide is a chemical compound with the molecular formula C7H6ClNO3S . It is a white crystalline solid that is soluble in water .

Synthesis Analysis

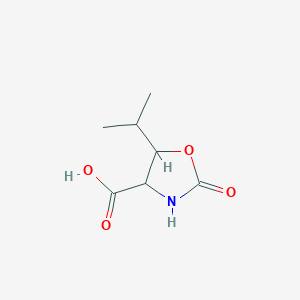

The synthesis of this compound involves several steps. One method involves the reaction of 1-bromo-4-hexyloxylbenzene with n-butyllithium in tetrahydrofuran and hexanes at -78℃. This is followed by the addition of 2-chloro-5-formyl-benzenesulphonamide in tetrahydrofuran and hexanes at -78 - 20℃. The reaction is then quenched with a saturated solution of ammonium chloride .Molecular Structure Analysis

The molecular weight of this compound is 219.65 g/mol . The InChI code is 1S/C7H6ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, one reaction involves the use of n-butyllithium, which results in the precipitation of the aryllithium. The suspension is then allowed to warm to ambient temperature and is added via canula to a solution of 2-chloro-5-formyl-benzenesulfonamide .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 167-170°C .Scientific Research Applications

Anticancer Effects

Anticancer Drug Candidates

New dibenzenesulfonamides were synthesized, exhibiting cytotoxicities towards various tumor cell lines. These compounds induced apoptosis and autophagy in cancer cells, and effectively inhibited tumor-associated carbonic anhydrase isoenzymes hCA IX and hCA XII, suggesting potential as anticancer agents (Gul et al., 2018).

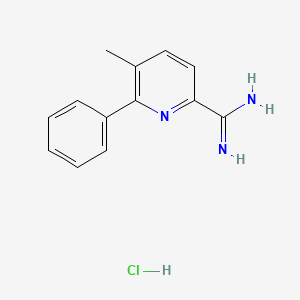

Human Carbonic Anhydrase Inhibition

Novel guanidine derivatives were synthesized for their inhibitory activity against human carbonic anhydrase isoenzymes and anticancer activity against various human tumor cell lines. These compounds displayed selective cytotoxic effects towards cancer cells, suggesting their potential in cancer therapy (Żołnowska et al., 2018).

Molecular and Structural Studies

Antitumor Screening

Sulfonamide-focused libraries were evaluated in antitumor screens, revealing compounds as potent cell cycle inhibitors and advancing to clinical trials. Gene expression changes associated with these sulfonamides illuminated essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Crystal Structure Analysis

The crystal structures of various sulfonamides, including benzenesulfonamides, were solved using x-ray powder diffraction, revealing insights into molecular interactions and structural characteristics (Tremayne, 2004).

Synthesis and Chemical Properties

Novel Synthesis Approaches

Various studies have detailed novel synthesis methods for different chloro-benzenesulfonamides, contributing to the development of new chemical entities for further applications in various fields (Du et al., 2005).

Antimicrobial and Antifungal Activity

Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds were synthesized and showed notable antimicrobial activity against various strains, including Mycobacterium tuberculosis and Mycobacterium kansasii (Krátký et al., 2012).

Chlorinating Reagent

N-Chloro-N-methoxybenzenesulfonamide was identified as an effective chlorinating reagent, broadening the scope of chemical transformations and applications in organic synthesis (Pu et al., 2016).

Aminochlorination of Alkenes

The use of N-chloro-N-fluorobenzenesulfonamide in a catalyst-free aminochlorination of alkenes demonstrated the reagent's role in the regioselective formation of chlorinated products, showcasing its utility in organic synthesis (Pu et al., 2016).

Copper(II) Complex Formation

A study on the synthesis and characterization of a copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide explored its potential in coordination chemistry and as a catalyst in various reactions (Camí et al., 2011).

Metal Extraction

The use of chloro-benzenesulfonamides in the extraction of metals like copper(II) from aqueous solutions highlighted their potential in industrial applications and environmental remediation (Almela et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTIADUZLHZTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562652 | |

| Record name | 2-Chloro-5-formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3279-81-0 | |

| Record name | 2-Chloro-5-formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

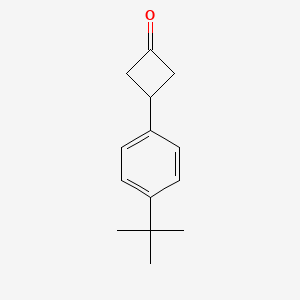

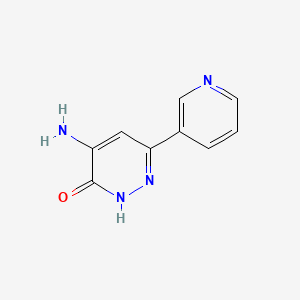

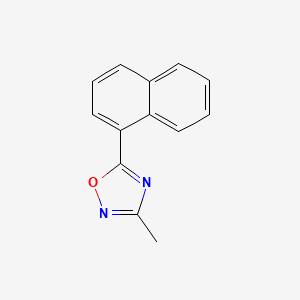

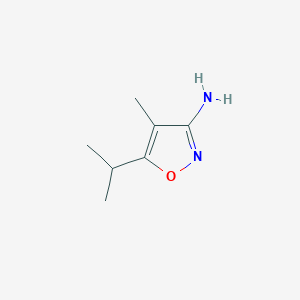

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.